

Spectroscopic data (NMR, IR, MS) of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Bromophenyl) (morpholino)methanone
Cat. No.:	B152215

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **(4-Bromophenyl)(morpholino)methanone**

Introduction

(4-Bromophenyl)(morpholino)methanone, with CAS Number 127580-92-1, is a vital building block in organic synthesis, frequently employed in the development of more complex molecules for pharmaceutical and agrochemical research.^[1] Its molecular structure, comprising a bromophenyl group linked to a morpholine moiety via a ketone functional group, offers multiple avenues for further chemical modification. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed analysis of the spectroscopic data for **(4-Bromophenyl)(morpholino)methanone**, offering both established experimental data and predictive insights grounded in fundamental spectroscopic principles. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the causality behind the experimental methodologies and interpretation.

Molecular Structure and Properties:

- Molecular Formula: C₁₁H₁₂BrNO₂^{[1][2]}
- Molecular Weight: 270.12 g/mol ^{[2][3]}

- Physical Form: Solid[2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone technique for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can construct a detailed map of the molecular structure.

Experimental NMR Data

The following data were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

¹H NMR Quantitative Data Summary

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-2, H-6	7.57	Doublet (d)	8.4	2H	Aromatic Protons (ortho to C=O)
H-3, H-5	7.31	Doublet (d)	8.4	2H	Aromatic Protons (ortho to Br)
H-8, H-12	4.04 – 3.21	Multiplet (m)	-	4H	Morpholine Protons (-CH ₂ -O-)

| H-9, H-11 | 4.04 – 3.21 | Multiplet (m) | - | 4H | Morpholine Protons (-CH₂-O-) |

¹³C NMR Quantitative Data Summary

Signal Label	Chemical Shift (δ , ppm)	Assignment
C-7	169.6	Carbonyl Carbon (C=O)
C-1	134.3	Aromatic Carbon (C-ipso, attached to C=O)
C-3, C-5	132.1	Aromatic Carbons (CH, ortho to Br)
C-2, C-6	129.1	Aromatic Carbons (CH, ortho to C=O)
C-4	124.5	Aromatic Carbon (C-ipso, attached to Br)
C-9, C-11	67.1	Morpholine Carbons (-CH ₂ -O-)

| C-8, C-12 | 48.4, 42.8 | Morpholine Carbons (-CH₂-N-) |

Structural Assignment and Interpretation

The NMR data provides unambiguous confirmation of the structure of **(4-Bromophenyl)(morpholino)methanone**.

Caption: Labeled structure of **(4-Bromophenyl)(morpholino)methanone**.

- ¹H NMR Insights:
 - Aromatic Region (7.0-8.0 ppm): The presence of two doublets at 7.57 and 7.31 ppm, each integrating to 2H, is characteristic of a 1,4-disubstituted (para) benzene ring. The downfield shift of the H-2/H-6 protons (7.57 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.^[5]^[6] The protons H-3/H-5, being ortho to the bromine atom, appear slightly more upfield. The coupling constant of $J = 8.4$ Hz is a typical value for ortho-coupling in aromatic systems, confirming their adjacent relationship.^[7]
 - Aliphatic Region (3.2-4.1 ppm): The complex multiplet integrating to 8H corresponds to the morpholine ring protons. The broadness of this signal is due to the conformational

flexibility of the morpholine ring at room temperature and the similar chemical environments of the protons. The protons on carbons adjacent to the nitrogen (C8, C12) are chemically distinct from those adjacent to the oxygen (C9, C11), but their signals overlap significantly in this broad multiplet.

- ¹³C NMR Insights:
 - Carbonyl Signal: The peak at 169.6 ppm is unequivocally assigned to the amide carbonyl carbon (C-7).
 - Aromatic Carbons: Four signals appear in the aromatic region. The two signals with higher intensity (132.1 and 129.1 ppm) correspond to the protonated carbons (C-3/C-5 and C-2/C-6, respectively). The two lower intensity signals are the quaternary (ipso) carbons. The carbon attached to bromine (C-4) appears at 124.5 ppm, while the carbon attached to the carbonyl group (C-1) is further downfield at 134.3 ppm.
 - Morpholine Carbons: The signal at 67.1 ppm is assigned to the carbons adjacent to the highly electronegative oxygen atom (C-9, C-11). The two distinct signals at 48.4 and 42.8 ppm are assigned to the carbons adjacent to the nitrogen (C-8, C-12). The presence of two signals for these carbons is due to hindered rotation around the C(O)-N amide bond, which makes the two carbons cis and trans to the carbonyl oxygen inequivalent.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data suitable for structural elucidation.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(4-Bromophenyl)(morpholino)methanone**.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
 - Transfer the solution to a clean, dry 5 mm NMR tube.

- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a 30-degree pulse angle to ensure adequate relaxation between scans.
 - Set the relaxation delay (d1) to at least 1 second.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the relaxation delay (d1) to 2 seconds to allow for the slower relaxation of quaternary carbons.
 - Acquire 1024 or more scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra manually.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum relative to the CDCl_3 solvent peak ($\delta = 77.16$ ppm).

- Integrate the signals in the ^1H spectrum.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

While specific experimental IR data for this compound is not readily available in public literature, we can reliably predict the key absorption bands based on its known functional groups. IR spectroscopy is an invaluable and rapid technique for confirming the presence of these groups, serving as an excellent quality control check.

Predicted IR Absorption Bands

The analysis of a solid sample, typically prepared as a potassium bromide (KBr) pellet, is expected to show the following characteristic peaks:

Predicted IR Data Summary

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibration Mode
~3100-3000	Medium	Aromatic C-H	Stretching
~2950-2850	Medium	Aliphatic C-H (Morpholine)	Stretching
~1650-1630	Strong	Amide C=O	Stretching
~1600, ~1475	Medium-Weak	Aromatic C=C	Stretching
~1270-1220	Strong	Aryl-C(O)	Stretching
~1115	Strong	Aliphatic C-O-C (Morpholine)	Asymmetric Stretching
~1090-1020	Medium	C-N (Amide/Morpholine)	Stretching
~830	Strong	C-H (para-disubstituted ring)	Out-of-plane Bending

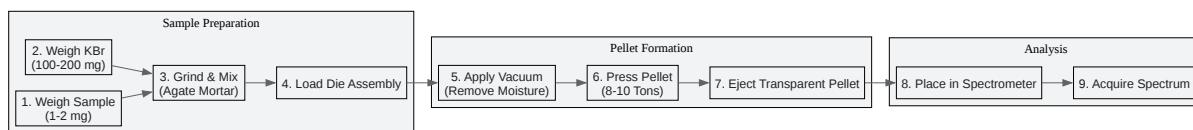
| ~550-500 | Medium | C-Br | Stretching |

- Causality of Key Absorptions:

- Amide Carbonyl (C=O): The most intense and diagnostic peak is expected around 1640 cm^{-1} . This frequency is lower than that for a typical ketone ($\sim 1715\text{ cm}^{-1}$) due to the resonance effect of the nitrogen lone pair, which delocalizes into the carbonyl group, reducing its double-bond character.[8]
- Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as two sharp bands around 1600 and 1475 cm^{-1} .[1] The strong out-of-plane bending vibration around 830 cm^{-1} is highly characteristic of 1,4-(para) substitution.
- Morpholine Fingerprints: The strong C-O-C asymmetric stretch around 1115 cm^{-1} is a hallmark of the morpholine ring. The C-N stretching vibrations will also be present in the fingerprint region.[9]

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol describes the gold-standard method for analyzing solid samples via transmission IR spectroscopy, designed to produce high-quality, library-matchable spectra.[2]



[Click to download full resolution via product page](#)

Caption: Workflow for preparing a KBr pellet for IR analysis.

- Materials: Spectroscopy-grade Potassium Bromide (KBr), agate mortar and pestle, pellet die, hydraulic press. Ensure all equipment is scrupulously clean and dry.
- Grinding and Mixing:
 - Add ~100-200 mg of dry KBr powder to the agate mortar.
 - Add 1-2 mg of the **(4-Bromophenyl)(morpholino)methanone** sample. The 100:1 ratio is critical.[10]
 - Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder. The particle size must be smaller than the IR wavelength (<2 μ m) to minimize light scattering, which causes distorted baselines.[2][4]
- Pellet Pressing:
 - Carefully transfer the powder into the pellet die.
 - Place the die into a hydraulic press. Applying a vacuum at this stage is highly recommended to remove trapped air and residual moisture, which can obscure the N-H/O-H region of the spectrum.[11]
 - Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[4] The pressure causes the KBr to flow and form a transparent, glass-like disc.
 - Slowly release the pressure to prevent the pellet from cracking.
- Spectral Acquisition:
 - Carefully remove the transparent pellet from the die and place it in the sample holder of the IR spectrometer.
 - Acquire a background spectrum using an empty sample holder or a pure KBr pellet.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} . The resulting spectrum should show % Transmittance versus wavenumber.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation Pathways

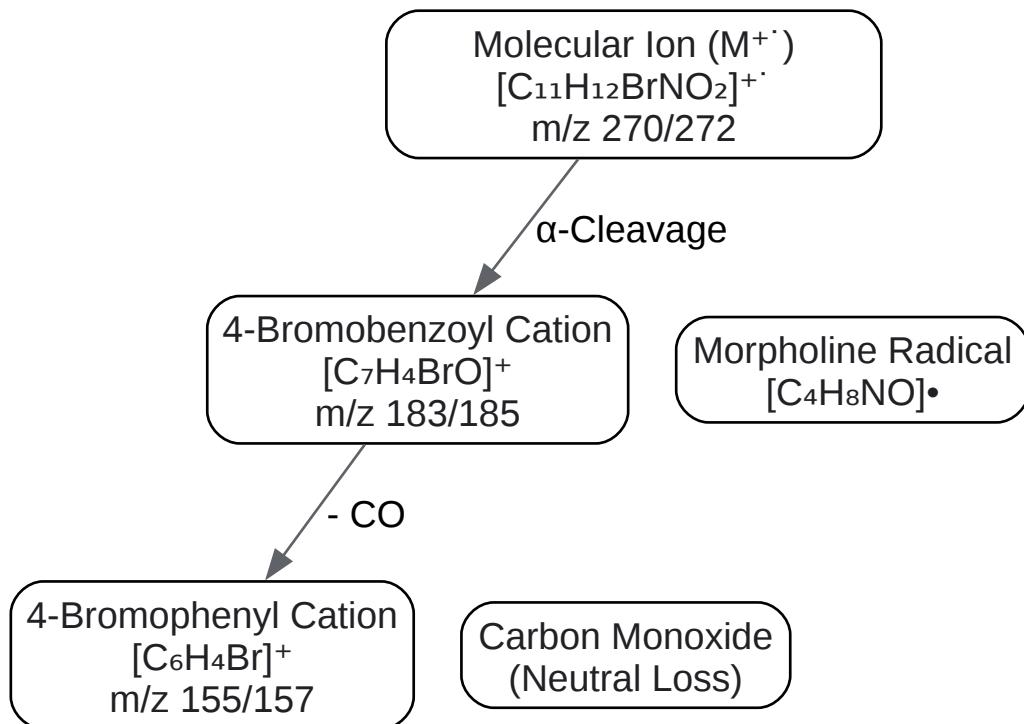
For a volatile compound like **(4-Bromophenyl)(morpholino)methanone**, analysis by Electron Ionization (EI) is standard. The expected spectrum would exhibit several key features.

Predicted Major Fragment Ions (EI-MS)

m/z (mass-to-charge)	Ion	Proposed Structure / Formula	Notes
270 / 272	$[M]^{+ \cdot}$	$[C_{11}H_{12}^{79}BrNO_2]^{+ \cdot} / [C_{11}H_{12}^{81}BrNO_2]^{+ \cdot}$	Molecular Ion. Exhibits a characteristic ~1:1 intensity ratio due to the natural abundance of ^{79}Br and ^{81}Br isotopes.
183 / 185	$[C_7H_4BrO]^{+}$	$[Br-C_6H_4-CO]^{+}$	Base Peak. Formation of the highly stable 4-bromobenzoyl cation via α -cleavage of the C-N bond. This is a very common pathway for benzamides. [12]
155 / 157	$[C_6H_4Br]^{+}$	$[Br-C_6H_4]^{+}$	Loss of a neutral CO molecule from the bromobenzoyl cation.
86	$[C_4H_8NO]^{+}$	$[O=C=N(CH_2)_2CH_2]^{+}$	Cleavage leading to a fragment containing the morpholine ring.

| 77 | $[C_6H_5]^{+}$ | $[C_6H_5]^{+}$ | Loss of Br from the $[C_6H_4Br]^{+}$ fragment (less common). |

- Key Fragmentation Mechanism: The most favorable fragmentation pathway in benzoyl derivatives is the cleavage of the bond adjacent to the carbonyl group.[\[12\]](#) For **(4-Bromophenyl)(morpholino)methanone**, this involves the cleavage of the amide C-N bond. This process is driven by the formation of the resonance-stabilized 4-bromobenzoyl cation (m/z 183/185), which is often the most abundant ion (the base peak) in the spectrum.

[Click to download full resolution via product page](#)

Caption: Predicted primary EI-MS fragmentation pathway.

Experimental Protocol: Acquiring an EI Mass Spectrum

This protocol provides a general methodology for analyzing the compound using Gas Chromatography-Mass Spectrometry (GC-MS), which is ideal for volatile, thermally stable solids.

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS System Parameters:
 - Injector: Set to 250 °C, split mode (e.g., 50:1).
 - GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5 or equivalent) is suitable.

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-500.
- Analysis:
 - Inject 1 μ L of the sample solution.
 - The resulting total ion chromatogram (TIC) will show a peak for the compound.
 - The mass spectrum corresponding to this peak can be extracted and analyzed for the molecular ion and key fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical 1:1 ratio.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile of **(4-Bromophenyl)(morpholino)methanone**. ^1H and ^{13}C NMR data confirm the carbon-hydrogen framework and atom connectivity. Predicted IR spectroscopy serves as a rapid tool to verify the presence of key functional groups, particularly the characteristic para-substituted aromatic ring and the amide carbonyl. Finally, predicted mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation patterns, most notably the formation of the stable bromobenzoyl cation. This comprehensive data package serves as an essential reference for researchers, ensuring the identity and quality of **(4-Bromophenyl)(morpholino)methanone** in drug discovery and chemical development workflows.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.
- MySkinRecipes. (n.d.). **(4-Bromophenyl)(morpholino)methanone**.
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
- Chemistry LibreTexts. (2021). 6.6: ^1H NMR Spectra and Interpretation (Part I).
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
- AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- University of Wisconsin-Madison. (n.d.). Assigning the ^1H -NMR Signals of Aromatic Ring ^1H -atoms.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Kintek Press. (n.d.). What Is The Kbr Method Of Ir? Master Solid Sample Analysis For High-Quality Spectra.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. What Is The Kbr Method Of Ir? Master Solid Sample Analysis For High-Quality Spectra - Kintek Solution [kindle-tech.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 11. azom.com [azom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (4-Bromophenyl (morpholino)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152215#spectroscopic-data-nmr-ir-ms-of-4-bromophenyl-morpholino-methanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com